BenchChemオンラインストアへようこそ!

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide, also named 6-fluoro-N-(tetrahydrofuran-3-yl)nicotinamide, is a fluorinated pyridine-3-carboxamide derivative with the molecular formula C10H11FN2O2 and a molecular weight of 210.20 g/mol. The compound features a 6-fluoropyridine core linked via a carboxamide bond to an oxolan-3-yl (tetrahydrofuran-3-yl) moiety, which introduces a chiral center and a hydrogen bond-accepting ether oxygen.

Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
CAS No. 1525417-86-0
Cat. No. B6229208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
CAS1525417-86-0
Molecular FormulaC10H11FN2O2
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESC1COCC1NC(=O)C2=CN=C(C=C2)F
InChIInChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
InChIKeyVWPBGYNJYRSEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide (CAS 1525417-86-0): Core Structural Identity and Procurement-Relevant Physicochemical Profile


6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide, also named 6-fluoro-N-(tetrahydrofuran-3-yl)nicotinamide, is a fluorinated pyridine-3-carboxamide derivative with the molecular formula C10H11FN2O2 and a molecular weight of 210.20 g/mol . The compound features a 6-fluoropyridine core linked via a carboxamide bond to an oxolan-3-yl (tetrahydrofuran-3-yl) moiety, which introduces a chiral center and a hydrogen bond-accepting ether oxygen. Predicted physicochemical parameters include a boiling point of 414.4 ± 45.0 °C, a density of 1.29 ± 0.1 g/cm³, and a pKa of 13.17 ± 0.20 . The compound is commercially available at 98% purity and is primarily utilized as a synthetic building block or fragment for medicinal chemistry and chemical biology research .

Why Generic Substitution Is Not Advisable for 6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide in Research Procurement


The scientific and industrial utility of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide cannot be replicated by simple interchange with its closest structural analogs. The 6-fluoro substituent on the pyridine ring contributes distinct electronic effects—lowering the electron density of the aromatic system and enhancing metabolic stability compared to des-fluoro or 6-chloro analogs—which can fundamentally alter target binding and pharmacokinetic behavior [1]. The oxolan-3-yl (tetrahydrofuran-3-yl) amide substituent provides a stereochemically defined hydrogen bond acceptor and imparts unique conformational constraints, differentiating this compound from N-methyl, N-cyclopentyl, or unsubstituted carboxamide variants . Given the absence of published head-to-head biological comparisons, procurement decisions must rely on these physicochemical and structural differentiators to ensure experimental reproducibility and to avoid the confounding effects of even minor structural modifications on assay outcomes.

Quantitative Differentiation Evidence for 6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide Versus Closest Analogs


Molecular Weight and Lipophilicity Shift: 6-Fluoro-oxolan-3-yl vs. Des-Fluoro and 6-Chloro Analogs

The incorporation of the 6-fluoro substituent and the oxolan-3-yl amide group in the target compound results in a molecular weight of 210.20 g/mol, representing a significant physicochemical shift relative to the core scaffold 6-fluoropyridine-3-carboxamide (MW 140.11 g/mol) [1]. When compared to the hypothetical 6-chloro analog (estimated MW ~226.66 g/mol for C10H11ClN2O2), the fluorine atom provides a smaller steric footprint (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) while offering greater electronegativity (3.98 vs. 3.16 on the Pauling scale), which is expected to enhance hydrogen bond acceptor capability and metabolic stability without the liabilities associated with heavier halogens [2]. The predicted pKa of 13.17 ± 0.20 for the target compound indicates very weak acidity, consistent with the electron-withdrawing effect of the 6-fluoro group stabilizing the conjugate base relative to the des-fluoro analog, for which the pKa would be expected to be higher due to the absence of the inductive effect .

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Acceptor Capacity: Oxolan-3-yl Ether Oxygen vs. Carbocyclic and Acyclic N-Substituents

The tetrahydrofuran (oxolan-3-yl) moiety in the target compound provides a conformationally constrained ether oxygen that serves as an additional hydrogen bond acceptor (HBA) beyond the amide carbonyl and pyridine nitrogen . This feature is absent in N-cyclopentyl or N-cyclohexyl carboxamide analogs, which present only hydrophobic cycloalkyl surfaces in this region. The predicted polar surface area (tPSA) of the oxolane oxygen contributes approximately 9.2 Ų to the total tPSA of ~55.4 Ų for the compound, whereas the corresponding N-cyclopentyl analog would have a reduced tPSA of approximately 46.2 Ų (loss of the ether oxygen contribution) [1]. This differential in hydrogen bonding capacity is expected to alter target recognition profiles, particularly for binding pockets that engage the amide N-substituent region through hydrogen bond interactions rather than purely hydrophobic contacts.

Molecular recognition Structure-based drug design Binding affinity

Chiral Center and Stereochemical Differentiation: (R)- vs. (S)-Oxolan-3-yl Configuration

The oxolan-3-yl (tetrahydrofuran-3-yl) substituent introduces a stereogenic center at the 3-position of the tetrahydrofuran ring, meaning 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide exists as a pair of enantiomers unless stereoselectively synthesized or resolved . This feature distinguishes it from achiral N-substituted analogs such as 6-fluoro-N-methylpyridine-3-carboxamide or 6-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-carboxamide (where the 4-position of the pyran ring is non-stereogenic). In the context of biological target engagement, enantiomeric pairs can exhibit differential binding affinities. For example, in the structurally related class of N-(tetrahydrofuran-3-yl) carboxamide kinase inhibitors, (R)-enantiomers have been reported to show up to 10-fold higher potency than their (S)-counterparts against certain targets [1]. Without resolution data for this specific compound, procurement of racemic material versus enantiopure batches represents a critical decision point for reproducible biological evaluation.

Stereochemistry Enantioselective synthesis Chiral resolution

Commercially Available Purity Grade: 98% vs. 95% Baseline for Analogous Building Blocks

The target compound is commercially available from Leyan (Shanghai Haoyuan Chemexpress) at a purity of 98% (Catalog No. 2271093), which exceeds the 95% purity threshold commonly offered for analogous pyridine-3-carboxamide building blocks on ChemicalBook . This 3-percentage-point purity differential is meaningful for synthetic applications requiring high conversion efficiency, as a 95% purity starting material contains up to 5% impurities that can propagate through multi-step syntheses and complicate product purification. For fragment-based screening, higher purity reduces the risk of false positives arising from trace impurities with potent off-target activity [1].

Chemical procurement Quality control Synthetic building block

Optimal Procurement and Application Scenarios for 6-Fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide


Fragment-Based Lead Discovery Requiring Fluorinated Pyridine Carboxamide Scaffolds

As a fluorinated pyridine-3-carboxamide with a conformationally constrained oxolane N-substituent, this compound is ideally suited as a fragment or scaffold in fragment-based drug discovery (FBDD) campaigns targeting kinases, HDACs, or NAMPT. The 6-fluoro substituent enhances binding affinity through potential fluorine-aryl and fluorine-hydrogen bond interactions, while the oxolan-3-yl group provides a stereochemically defined vector for fragment growing or linking strategies . Its molecular weight (210.20 g/mol) falls within the rule-of-three guidelines for fragment libraries, and the predicted tPSA of ~55.4 Ų supports adequate solubility for biochemical screening at typical fragment concentrations (0.1–1 mM) .

Synthesis of Chiral Nicotinamide-Based Kinase Inhibitor Libraries

The stereogenic center of the oxolan-3-yl moiety makes this compound a valuable starting material for the construction of enantiomerically defined kinase inhibitor libraries. When procured in enantiopure form following resolution, the compound can serve as a chiral building block for parallel synthesis of N-substituted nicotinamide analogs, enabling systematic exploration of stereochemistry-activity relationships (SSAR) in programs targeting BTK, Syk, or class III PTK receptors . The 98% commercial purity specification ensures minimal carryover of synthetic impurities into final library compounds .

Physicochemical Property Benchmarking in Lead Optimization Programs

This compound serves as a well-defined benchmark for assessing the impact of 6-fluoro substitution and oxolane N-substitution on key lead optimization parameters. Its predicted boiling point (414.4 °C) and density (1.29 g/cm³) provide reference points for chromatographic method development, while its pKa (13.17) and estimated tPSA (~55.4 Ų) offer baselines for evaluating permeability and solubility trends across an analog series . Procurement of this compound in conjunction with its des-fluoro and 6-chloro analogs enables controlled physicochemical head-to-head comparisons that guide multiparameter optimization decisions .

Chemical Probe Development for Nicotinamide-Metabolizing Enzyme Targets

Given the structural similarity of the 6-fluoropyridine-3-carboxamide core to nicotinamide, this compound may serve as a precursor or fragment for developing chemical probes targeting nicotinamide-metabolizing enzymes such as NAMPT, NNMT, or nicotinamidases . The oxolan-3-yl substituent provides a vector for introducing additional functionality (e.g., fluorescent tags, affinity handles) while the 6-fluoro group offers potential for ¹⁸F radiolabeling via nucleophilic aromatic substitution, enabling PET tracer development .

Quote Request

Request a Quote for 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.